Prednicarbate-d3

Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard

Prednicarbate-d3 is a deuterated isotopologue of prednicarbate, a synthetic non-halogenated double-ester corticosteroid of the prednisolone class. The parent compound prednicarbate is a medium-potency topical glucocorticoid with anti-inflammatory, antipruritic, and vasoconstrictive properties, indicated for corticosteroid-responsive dermatoses including atopic dermatitis and psoriasis.

Molecular Formula C27H36O8
Molecular Weight 491.6 g/mol
Cat. No. B12421947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePrednicarbate-d3
Molecular FormulaC27H36O8
Molecular Weight491.6 g/mol
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)OC(=O)OCC
InChIInChI=1S/C27H36O8/c1-5-22(31)34-15-21(30)27(35-24(32)33-6-2)12-10-19-18-8-7-16-13-17(28)9-11-25(16,3)23(18)20(29)14-26(19,27)4/h9,11,13,18-20,23,29H,5-8,10,12,14-15H2,1-4H3/t18-,19-,20-,23+,25-,26-,27-/m0/s1/i1D3
InChIKeyFNPXMHRZILFCKX-ZHBMTGJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Prednicarbate-d3: Analytical Specifications, Pharmacological Context, and Procurement Baseline


Prednicarbate-d3 is a deuterated isotopologue of prednicarbate, a synthetic non-halogenated double-ester corticosteroid of the prednisolone class [1]. The parent compound prednicarbate is a medium-potency topical glucocorticoid with anti-inflammatory, antipruritic, and vasoconstrictive properties, indicated for corticosteroid-responsive dermatoses including atopic dermatitis and psoriasis [2]. The d3 isotopologue carries three deuterium atoms at the C-21 propionate ester side chain (exact labelling site: 1-oxopropoxy-d3), yielding a molecular formula of C₂₇H₃₃D₃O₈ and a molecular weight of 491.59 Da, representing a +3.02 Da mass shift from the unlabeled compound (C₂₇H₃₆O₈, MW 488.57) . Prednicarbate-d3 is manufactured as a stable isotope-labeled research reference standard, typically supplied at ≥95% chemical purity by HPLC [3]. Its primary utility lies in quantitative bioanalysis as an internal standard for LC-MS/MS, and as a tracer for dermal pharmacokinetic and metabolic profiling studies .

Stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS
Deuterium labeling at C-21 propionate side chain (+3 Da)
Supports dermal pharmacokinetic and metabolic tracing studies

Why Prednicarbate-d3 Cannot Be Substituted by Unlabeled Prednicarbate or Other Topical Corticosteroids in Research and Analytical Workflows


Prednicarbate-d3 is not a therapeutic substitute for prednicarbate but a structurally distinct analytical tool whose value derives specifically from isotopic differentiation. The +3 Da mass shift relative to unlabeled prednicarbate (MW 488.57 → 491.59) enables unambiguous chromatographic and mass spectrometric discrimination in complex biological matrices, a property absent in the parent compound . Attempting to use unlabeled prednicarbate as an internal standard introduces co-elution indistinguishability, compromising quantification accuracy under matrix effect conditions common in dermal microdialysis and skin homogenate samples . Furthermore, the deuterium label at the C-21 propionate ester side chain—the primary site of enzymatic hydrolysis in human keratinocytes during dermal penetration [1]—creates a kinetic isotope effect (KIE) that can measurably alter the rate of ester cleavage relative to the protiated compound; this makes prednicarbate-d3 unsuitable as a simple bioequivalence proxy and simultaneously essential for mechanistic metabolic tracing studies where isotopic discrimination between exogenous tracer and endogenous/endogenous-like drug is required [2].

Unlabeled prednicarbate
Mass identity prevents MS discrimination; co-elution indistinguishable from analyte
Other corticosteroids
Chromatographic retention divergence exceeds SIL-IS co-elution tolerance
Pharmacopeial API
Lacks isotopic enrichment specification; cannot serve as MS internal standard

Prednicarbate-d3 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data Against Unlabeled Prednicarbate and Class Comparators


Isotopic Mass Differentiation: +3.02 Da Shift Enabling Unambiguous LC-MS/MS Quantification as a Stable Isotope-Labeled Internal Standard

Prednicarbate-d3 (C₂₇H₃₃D₃O₈, MW 491.59) exhibits a +3.02 Da mass shift relative to unlabeled prednicarbate (C₂₇H₃₆O₈, MW 488.57), corresponding to the replacement of three protium atoms with deuterium at the C-21 oxopropoxy side chain . This mass increment provides baseline chromatographic and mass spectrometric separation in reverse-phase LC conditions, with co-elution within ≤0.05 min retention time difference despite the deuterium substitution, fulfilling the critical co-elution criterion for a valid SIL-IS . In contrast, unlabeled prednicarbate or structurally distinct corticosteroids (e.g., betamethasone-17-valerate, MW 476.58; hydrocortisone, MW 362.46) cannot serve this function due to either mass identity with the target analyte or chromatographic retention divergence exceeding acceptable internal standard tolerances. The +3 Da delta is sufficient to avoid isotopic cross-talk with the [M+2] natural abundance isotopologue of unlabeled prednicarbate while remaining below the threshold where deuterium-induced chromatographic shift becomes problematic (>+5 Da typically causes retention time displacement) [1].

Isotopic Mass Shift
Head-to-head
+3.02 Da vs unlabeled
Enables unambiguous SIL-IS quantification
Co-elution within ≤0.05 min; optimal +3–5 Da range
Bioanalytical method validation LC-MS/MS quantification Stable isotope-labeled internal standard Dermal pharmacokinetics

Kinetic Isotope Effect at C-21 Propionate Ester: Deuterium-Mediated Slowing of Keratinocyte-Mediated Hydrolysis

Prednicarbate undergoes rapid enzymatic hydrolysis at the C-21 propionate ester position by human foreskin keratinocytes during dermal penetration, converting the double ester prednicarbate (PC, 2.5 × 10⁻⁵ M) to the monoester prednisolone 17-ethylcarbonate (P17EC), which is the primary pharmacologically active metabolite [1]. Deuteration at precisely this C-21 oxopropoxy side chain (three deuterium atoms at the propionate moiety) introduces a primary kinetic isotope effect (KIE) on the esterase-mediated C-H(D) bond cleavage step. Literature on deuterated corticosteroids establishes that C-D bond scission by cytochrome P450 and esterase enzymes proceeds at a measurably slower rate than C-H scission, with KIE values typically in the range of 1.5–5.0 for primary isotope effects when C-H(D) cleavage is rate-limiting [2]. While no published study directly reports the KIE value for prednicarbate-d3 keratinocyte hydrolysis, the deuterated isotopologue of hydrocortisone (structurally analogous corticosteroid with deuterium at the C-17 dihydroxyacetone side chain) demonstrated enhanced oxidative stability attributable to a rate-determining enolization involving the deuterated side chain [3]. The positional specificity of the d3 label—located precisely at the ester linkage that constitutes the first metabolic step in prednicarbate activation—distinguishes prednicarbate-d3 from prednicarbate-d5 or other deuterated corticosteroids where labelling is remote from the primary metabolic soft spot, and from unlabeled prednicarbate which cannot be tracked through this metabolic pathway at all [4].

Kinetic Isotope Effect
Class-level
Predicted KIE ≥1.5
Supports metabolic tracing differentiation
Exact KIE not reported; requires validation
Deuterium kinetic isotope effect Dermal drug metabolism Esterase hydrolysis Metabolic stability

Superior Benefit/Risk Ratio: ~2-Fold Improvement Over Halogenated Topical Glucocorticoids in Combined In Vitro and In Vivo Assessment

The benefit/risk ratio of prednicarbate, quantified by the ratio of anti-inflammatory activity (skin blanching assay and UV erythema test) to atrophogenic potential (skin thickness reduction by 20 MHz ultrasound), exceeds that of halogenated topical glucocorticoids including betamethasone-17-valerate by approximately 2-fold [1]. This quantification integrates in vitro and in vivo data: prednicarbate 0.25% cream demonstrated anti-inflammatory activity equipotent to betamethasone-17-valerate 0.1% in the occluded skin blanching test and UV-erythema test in a controlled study of 60 healthy volunteers [2], while simultaneously producing no statistically significant skin thinning under non-occlusive conditions compared with vehicle, in contrast to betamethasone-17-valerate which significantly reduced skin thickness [3]. The ~2-fold improvement is a composite metric; prednicarbate reduced skin thickness by approximately 10% (not significant) without occlusion versus 20–26% reduction (p < 0.05) when occlusion was applied, providing a quantitative safety margin absent in comparators [4]. Visible signs of atrophy or telangiectasia were detected in two subjects each upon betamethasone-17-valerate and mometasone furoate treatment, but in zero subjects upon prednicarbate or vehicle application in a 6-week double-blind RCT using 20 MHz and 50 MHz sonography [5].

Benefit/Risk Ratio
Cross-study comparable
~2-fold higher vs halogenated class
Reported endpoint benefit-risk context
Composite metric; skin thinning ~10% (NS) without occlusion
Benefit-risk ratio Therapeutic index Topical corticosteroid safety Skin atrophy prevention

Dermal 17-Monoester Concentration Differential: BM17V Levels Exceed P17EC Concentrations ~6-Fold in Viable Skin Tissue

In a direct comparative study of percutaneous penetration and metabolism using Franz diffusion cells with reconstructed human epidermis and excised human skin, the concentrations of the pharmacologically active 17-monoester metabolites—the species most strongly associated with both anti-inflammatory efficacy and atrophogenic toxicity—were quantified by HPLC for prednicarbate (P17EC, prednisolone 17-ethylcarbonate) versus betamethasone-17-valerate (BM17V) [1]. Prednicarbate accumulated in the stratum corneum and was hydrolyzed by viable keratinocytes to P17EC, which permeated the skin very rapidly compared with BM17V [1]. Crucially, BM17V concentrations in viable tissue exceeded P17EC concentrations by approximately 6-fold . Since 17-monoesters exhibit high glucocorticoid receptor affinity and antiproliferative effects on dermal fibroblasts—the cellular basis of skin atrophy—this 6-fold concentration excess of the halogenated 17-monoester in viable dermal tissue provides a mechanistic explanation for the lower clinical tolerance and higher atrophogenic potential of betamethasone-17-valerate compared to prednicarbate [1]. The rapid permeation of P17EC combined with its low steady-state concentration in viable tissue (due to non-enzymatic conversion to the less active 21-ethylcarbonate P21EC and subsequent enzymatic cleavage to prednisolone) creates a favorable pharmacokinetic profile that selectively minimizes dermal exposure to highly potent 17-monoester species [2].

Tissue Monoester
Head-to-head
BM17V ~6-fold higher than P17EC
Mechanistic context for atrophogenicity differentiation
Viable tissue concentrations by Franz cell HPLC
Dermal pharmacokinetics Atrophogenic risk prediction Franz diffusion cell Corticosteroid skin metabolism

Equipotent Anti-Inflammatory Efficacy with Divergent Atrophogenicity: Prednicarbate 0.25% Matches Betamethasone-17-Valerate 0.1% in Skin Blanching While Preserving Skin Thickness

In the skin blanching (vasoconstriction) assay—the established surrogate for clinical anti-inflammatory potency of topical corticosteroids—prednicarbate 0.25% cream and betamethasone-17-valerate 0.1% cream demonstrate equivalent activity under both occluded and non-occluded conditions in healthy volunteers [1]. The vasoconstriction test ranked prednicarbate as a moderately strong corticosteroid preparation, with potency statistically distinguishable from very strong preparations (clobetasol propionate, amcinonide; p < 0.01) but equivalent to the medium-potency reference betamethasone-17-valerate [2]. Critically, this equipotency is dissociated from atrophogenicity: both 0.1% betamethasone-17-valerate and 0.05% clobetasol-17-propionate cream significantly reduced skin thickness compared to cream base, while 0.25% prednicarbate cream did not [3]. The dissociation is further confirmed by the observation that prednicarbate and hydrocortisone aceponate (both non-halogenated double esters) induced no significant reduction in skin thickness over 6 weeks of application in 24 healthy volunteers assessed by 20 MHz high-frequency ultrasound, whereas betamethasone-17-valerate produced early-onset and marked epidermal-dermal thinning [4]. This establishes prednicarbate as a member of the non-halogenated double-ester subclass with a therapeutically relevant efficacy-safety decoupling not available from equipotent halogenated monoesters.

Efficacy vs Atrophy
Head-to-head
Equivalent blanching; divergent skin thinning
Reported endpoint dissociation context
Non-significant thinning for prednicarbate; 0/24 visible atrophy
Skin blanching assay Vasoconstriction test Topical corticosteroid potency ranking Atrophogenicity differentiation

Purity and Specification Differentiation: Prednicarbate-d3 as an Analytical Reference Standard Versus Pharmacopeial Prednicarbate API

Prednicarbate-d3 is manufactured and supplied as a stable isotope-labeled research reference standard, not as a pharmaceutical active pharmaceutical ingredient (API). Its specification profile fundamentally differs from pharmacopeial-grade prednicarbate: while USP-grade prednicarbate API is specified at 97.0–102.0% purity (C₂₇H₃₆O₈, dried basis) [1], prednicarbate-d3 is supplied at a minimum chemical purity of 95% (HPLC) with the critical additional specification parameter of isotopic enrichment, typically ≥98 atom% deuterium at the d3-labeled position . The isotopic enrichment specification is absent from any pharmacopeial monograph for unlabeled prednicarbate and represents the procurement-critical parameter: insufficient isotopic enrichment (<98 atom%) produces signal cross-contamination between the d3 internal standard channel and the unlabeled analyte channel in MRM-based LC-MS/MS quantification, compromising assay accuracy and precision. Prednicarbate-d3 also requires specific storage conditions (2–8°C refrigerated, tightly closed container, protection from moisture) distinct from the room-temperature storage specified for unlabeled prednicarbate API [2]. Furthermore, prednicarbate-d3 is supplied with a Certificate of Analysis (COA) that must include both chemical purity (HPLC area%) and isotopic purity (atom% D by MS or NMR), whereas pharmacopeial prednicarbate reference standards are certified only for chemical purity per USP-NF monograph specifications .

Specification
Direct comparison
≥95% purity, ≥98% atom D
Isotopic enrichment essential for ISTD use
Differs from USP API 97–102% purity; COA includes atom% D
Reference standard specification Isotopic enrichment Certificate of Analysis Research chemical procurement

Prednicarbate-d3: Evidence-Based Research and Industrial Application Scenarios


LC-MS/MS Quantitative Bioanalysis of Prednicarbate in Dermal Pharmacokinetic Studies

Prednicarbate-d3 serves as the optimal stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification of prednicarbate in complex biological matrices including skin homogenates, dermal microdialysate, Franz diffusion cell receptor fluid, and plasma. The +3.02 Da mass shift relative to the unlabeled analyte provides unambiguous MRM channel separation while maintaining near-identical chromatographic retention and ionization efficiency . This application is supported by the established use of deuterated corticosteroids as SIL-IS in validated LC-MS/MS methods achieving 87–101% extraction recovery and intra-/inter-run CVs ≤8.25% across corticosteroid panels [1]. Method validation protocols should verify isotopic enrichment (≥98 atom% D), absence of unlabeled prednicarbate carryover, and chromatographic co-elution within ≤0.05 min of the analyte peak. This scenario is irreplaceable for pharmaceutical development of generic prednicarbate topical formulations requiring bioequivalence studies with dermal pharmacokinetic endpoints, where regulatory guidance (EMA, FDA) strongly recommends deuterated internal standards for LC-MS/MS bioanalysis [2].

Mechanistic Investigation of Dermal Corticosteroid Metabolism: Isotopic Tracing of the Double-Ester Activation Pathway

Prednicarbate-d3 enables isotope-resolved metabolic tracing of the sequential hydrolysis pathway unique to non-halogenated double-ester corticosteroids: PC-d3 → P17EC-d3 (monoester) → P21EC-d3 (rearranged monoester) → PD-d3 (prednisolone) . Because the deuterium label is positioned at the C-21 propionate ester—the first metabolic cleavage site by keratinocyte esterases [1]—the metabolic fate of the d3-labeled propionate fragment can be tracked independently from the steroidal backbone, providing a dual-channel isotopic signature for each metabolic intermediate. This approach directly addresses the mechanistic basis of prednicarbate's ~2-fold superior benefit/risk ratio over halogenated glucocorticoids [2] by enabling quantification of the rate and extent of inactivation of the atrophogenic 17-monoester species (P17EC) to less active 21-congeners (P21EC) in viable epidermis versus dermis. Studies using reconstructed human epidermis (RHE) and excised human skin in Franz diffusion cells can couple prednicarbate-d3 tracer with HPLC or LC-MS/MS detection to resolve the ~6-fold difference in tissue 17-monoester exposure that mechanistically underlies the differential atrophogenicity between prednicarbate and betamethasone-17-valerate [3].

In Vitro Dermal Metabolism Stability Screening of Novel Topical Corticosteroid Candidate Compounds

Prednicarbate-d3 serves as a deuterated comparator probe in metabolism stability assays designed to benchmark new chemical entities (NCEs) against a corticosteroid with an established improved benefit/risk profile. In human keratinocyte and fibroblast monolayer cultures, prednicarbate's metabolic pathway—rapid C-21 ester hydrolysis by keratinocytes with markedly lower metabolism in fibroblasts—provides a tissue-layer-specific metabolic benchmark . By comparing the rate of deuterated tracer metabolism (prednicarbate-d3) against that of an NCE in the same keratinocyte/fibroblast co-culture system, researchers can quantify whether the NCE achieves the same epidermal-selective inactivation that is believed to underlie prednicarbate's reduced dermal atrophogenicity. The d3 label provides analytical discrimination between the reference tracer and the test compound when both are present in the same incubation, enabling direct competitive metabolism experiments. The quantitative benchmark parameters include: keratinocyte hydrolysis rate of PC-d3 (2.5 × 10⁻⁵ M substrate), P17EC-d3 generation rate, and P21EC-d3/P17EC-d3 ratio at 24 h [1], against which NCE metabolic stability can be statistically compared.

Quality Control Reference Standard for Prednicarbate Raw Material and Finished Product Testing in Pharmaceutical Manufacturing

Prednicarbate-d3 functions as a mass spectrometric internal standard for impurity profiling and assay determination of prednicarbate API and finished drug products (cream, ointment, solution). USP-grade prednicarbate is specified at 97.0–102.0% purity ; prednicarbate-d3, with its distinct MW of 491.59 and +3 Da mass offset, enables LC-MS quantification of prednicarbate content and related substances without interference from the internal standard channel [1]. This is particularly valuable for ANDA (Abbreviated New Drug Application) submissions where demonstration of analytical method specificity and accuracy for prednicarbate quantification in the presence of formulation excipients (emulsifying wax, white petrolatum, propylene glycol) is a regulatory requirement. The deuterated standard also supports stability-indicating method development for forced degradation studies, where prednicarbate-d3 can distinguish genuine degradation products from analytical artefacts [2]. Pharmaceutical impurity reference standards suppliers provide prednicarbate-related impurity standards characterized by HPLC, MS, and NMR for this purpose, with prednicarbate-d3 serving as the isotopically distinct quantification anchor [3].

Application
Selection Property
Validation Focus
Dermal PK bioanalysis
Deuterated internal standard with co-elution property
Bioanalytical method validation review; matrix effect and isotopic enrichment verification
Corticosteroid metabolism tracing
C-21 deuterium label for dual-channel metabolite tracking
Metabolic pathway-specific quantification in reconstructed epidermis
Metabolism stability screening
Deuterated comparator probe with reported epidermal-selective metabolism
Keratinocyte/fibroblast metabolic stability benchmark
API and product QC testing
Isotopically distinct MS internal standard
Method specificity and accuracy verification; stability-indicating method documentation
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